1-(2-Chloroethyl)-2-methylbenzene falls under the category of halogenated hydrocarbons. Its molecular formula is , with a molecular weight of approximately 168.63 g/mol. The compound is classified as an alkyl halide due to the presence of the chloroethyl group, which is known for its reactivity in nucleophilic substitution reactions. This compound can be sourced from various chemical suppliers and is often used in laboratory settings for synthetic organic chemistry and research purposes .
The synthesis of 1-(2-Chloroethyl)-2-methylbenzene can be achieved through several methods:
The molecular structure of 1-(2-Chloroethyl)-2-methylbenzene consists of a benzene ring substituted with a chloroethyl group at one position and a methyl group at another. The compound exhibits the following structural features:
The structure can be represented using various notations:
CC1=CC=CC=C1CCClInChI=1S/C9H10Cl/c1-7-3-2-4-8(10)9(7)5-6/h2-4H,5-6H2,1H3The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups influences the reactivity and stability of the molecule .
1-(2-Chloroethyl)-2-methylbenzene participates in several notable chemical reactions:
The mechanism of action for 1-(2-Chloroethyl)-2-methylbenzene primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloroethyl group serves as a leaving group, facilitating bond formation with nucleophiles. This process typically follows these steps:
This mechanism highlights the reactivity of halogenated compounds in organic synthesis .
The physical and chemical properties of 1-(2-Chloroethyl)-2-methylbenzene include:
| Property | Value |
|---|---|
| Molecular Weight | 168.63 g/mol |
| Boiling Point | Approximately 180 °C |
| Melting Point | Not readily available |
| Density | Approximately 1.05 g/cm³ |
| Solubility | Soluble in organic solvents |
| Refractive Index | Not readily available |
These properties indicate that 1-(2-Chloroethyl)-2-methylbenzene is a liquid at room temperature with moderate solubility in organic solvents, making it suitable for various chemical applications .
1-(2-Chloroethyl)-2-methylbenzene has several important applications:
These applications underscore its versatility and significance within both academic research and industrial settings .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8